4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide
Description
4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is a heterocyclic amide compound featuring a benzamide moiety linked to a pyrrolopyridine scaffold. The compound has been explored as a small-molecule inhibitor targeting apoptotic pathways, specifically via interactions with Bcl-xL, a protein implicated in cancer cell survival . However, its commercial availability has been discontinued, as noted in supplier databases .
Properties
IUPAC Name |
4-methyl-N-pyrrolo[2,3-b]pyridin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-4-6-13(7-5-11)15(19)17-18-10-8-12-3-2-9-16-14(12)18/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQDVBJQBNRFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenecarboxamide moiety. One common synthetic route includes:
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of Benzenecarboxamide Moiety: This step involves the coupling of the pyrrolo[2,3-b]pyridine core with 4-methylbenzenecarboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has been investigated for its potential therapeutic properties, particularly in the treatment of various cancers. The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and differentiation.
- Mechanism of Action : The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells, particularly breast cancer cells.
Biological Studies
This compound is utilized in various biochemical assays to study enzyme interactions and cellular processes.
- Inhibition Studies : Research has demonstrated that it effectively inhibits FGFR1, FGFR2, and FGFR3, impacting downstream signaling pathways critical for tumor growth.
Industrial Applications
In addition to its medicinal uses, this compound is employed in the development of agrochemicals and other industrial products. Its unique chemical properties allow for the synthesis of complex organic molecules that are essential in various industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against breast cancer.
Case Study 2: Biochemical Assays
In another study focusing on enzyme interactions, researchers used this compound as a probe to investigate its effects on fibroblast growth factor signaling pathways. The findings indicated that treatment with this compound resulted in decreased phosphorylation levels of downstream targets involved in cell migration and proliferation.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide involves the inhibition of FGFRs. This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . By inhibiting these pathways, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide with analogs reported in patent literature and commercial catalogs. Key structural and functional differences are highlighted.
Structural Analogues from Patent Literature
The patent 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives and related compounds (2024) describes several compounds sharing the pyrrolopyridine or related heterocyclic cores. A comparative overview is provided below:
Key Observations :
- Substituent Effects : The 4-methyl group on the benzamide may limit solubility, unlike sulfonamide or hydroxyl-containing analogs (e.g., benzoxazine derivatives), which exhibit better pharmacokinetic profiles .
Commercial Amide Derivatives
CymitQuimica’s catalog lists discontinued amides with structural similarities:
Research Findings and Limitations
- Biological Activity : While the target compound demonstrates pro-apoptotic activity, its potency is inferior to pyridopyridazine derivatives, as inferred from patent data .
- Synthetic Viability : The pyrrolopyridine scaffold requires multi-step synthesis with low yields (~15–20%), whereas benzoxazine derivatives are synthesized more efficiently (>50% yield) .
Biological Activity
The compound 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : Not explicitly listed but related compounds are cataloged under similar identifiers.
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit various biological activities, primarily through their interaction with specific kinases. These kinases are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.
- Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases, including SGK-1 and IKK2. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antiproliferative Effects : Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce cell cycle arrest and apoptosis in acute myeloid leukemia (AML) models .
Efficacy in Preclinical Models
A variety of preclinical studies have evaluated the efficacy of this compound:
- Acute Myeloid Leukemia (AML) : In xenograft models, compounds with similar structures have shown promising results in reducing tumor burden at low dosages (e.g., 15 mg/kg), outperforming traditional therapies like cytarabine .
- Pain Models : Some derivatives have been tested in models for acute and chronic pain, demonstrating efficacy that suggests potential applications beyond oncology .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Pyrrole Ring : The presence of the pyrrole moiety is critical for binding affinity to target kinases.
- Substituents on the Benzene Ring : Modifications on the benzene ring can enhance or diminish biological activity; thus, careful optimization is necessary for developing potent analogs.
Study 1: Inhibition of SGK-1 Kinase
A study focused on the inhibition of SGK-1 kinase by pyrrolo[2,3-b]pyridine derivatives reported IC50 values in the low nanomolar range. This suggests a strong binding affinity and potential for therapeutic application in diseases mediated by SGK-1 activity .
Study 2: Antiproliferative Activity Against AML
In vitro assays demonstrated that this compound analogs displayed IC50 values as low as 0.008 μM against MV4-11 AML cells. This correlates with significant suppression of key signaling pathways involved in cell proliferation and survival, such as FLT3 and AKT pathways .
Data Summary
| Activity Type | Target | IC50 Value (μM) | Model Used |
|---|---|---|---|
| Kinase Inhibition | SGK-1 | <0.01 | In vitro |
| Antiproliferative | MV4-11 (AML cells) | 0.008 | Xenograft model |
| Pain Relief | Acute Pain Model | Not specified | Animal model |
Q & A
Q. How can this compound be integrated into materials science research?
Q. What safety protocols are essential for handling this compound in academic labs?
- Methodological Answer :
- In silico toxicity prediction (e.g., EPA’s ToxCast database) identifies potential hazards .
- PPE requirements : Gloveboxes for air-sensitive steps; fume hoods for solvent removal .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
